2,3-Dimethyl-3-hydroxyglutaric acid is an organic compound that belongs to the class of hydroxy fatty acids. Its molecular formula is CHO, and it is recognized for its role in various biological processes and potential applications in pharmaceuticals. This compound is structurally characterized as a dimethyl derivative of 3-hydroxyglutaric acid, which plays a significant role in metabolic pathways.
2,3-Dimethyl-3-hydroxyglutaric acid can be derived from natural sources or synthesized through chemical processes. It is classified under hydroxy acids, which are fatty acids that contain one or more hydroxyl groups (-OH) in their structure. The compound is also associated with metabolic disorders, particularly those involving amino acid metabolism.
The synthesis of 2,3-Dimethyl-3-hydroxyglutaric acid can be achieved through several methods:
The choice of method impacts the yield and selectivity of the synthesis. Chemical reductions often require careful control of reaction conditions (temperature, pH) to optimize product yield and minimize by-products . Enzymatic methods may offer advantages in terms of specificity and milder reaction conditions but could be limited by enzyme availability and cost.
The molecular structure of 2,3-Dimethyl-3-hydroxyglutaric acid features a pentanedioic acid backbone with hydroxyl and methyl substituents at specific positions:
The structural formula can be represented as follows:
This structure includes two carboxylic acid groups and a hydroxyl group, contributing to its acidic properties.
2,3-Dimethyl-3-hydroxyglutaric acid participates in various chemical reactions typical for hydroxy acids:
These reactions are crucial for modifying the compound for specific applications in organic synthesis or medicinal chemistry.
The mechanism of action for 2,3-Dimethyl-3-hydroxyglutaric acid primarily relates to its role in metabolic pathways, particularly in amino acid metabolism. It acts as an intermediate in the catabolism of certain amino acids and may influence metabolic rates through its interactions with various enzymes involved in these pathways.
In biochemical contexts, it may affect energy production by participating in the tricarboxylic acid cycle or influencing the synthesis of other metabolites necessary for cellular function.
Relevant data indicate that the compound's stability can be affected by temperature and solvent choice during reactions .
2,3-Dimethyl-3-hydroxyglutaric acid has several applications:
DMHGA was first identified and characterized in the mid-1980s through advanced chromatographic and spectroscopic techniques. Initial reports documented its isolation from biological samples, with structural elucidation achieved via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound was assigned the CAS Registry Number 87764-48-5 and entered into specialized metabolite databases like HMDB (HMDB0002025) and ChEBI (CHEBI:173814) by the early 2000s [1] [4]. Its IUPAC name, 3-hydroxy-2,3-dimethylpentanedioic acid, precisely describes its branched-chain structure with methyl groups at C2 and C3 positions and a hydroxyl group at C3. The initial structural analysis revealed its stereochemical complexity, arising from the chiral centers at C2 and C3, though the specific stereoconfiguration of naturally occurring DMHGA remains incompletely characterized [1]. Key properties established during early investigations include its water solubility (predicted at 221 g/L) and acidic nature (pKa ~3.79), which facilitate its detection in biological fluids through anion-exchange chromatography and mass spectrometry [1].
DMHGA functions as an intermediate in the mitochondrial catabolism of branched-chain amino acids and fatty acids, particularly pathways involving leucine and isoleucine degradation. Biochemical studies position it within the metabolic grid responsible for processing methylated glutaconyl-CoA derivatives, where it arises through the enzymatic hydration of 2,3-dimethylglutaconyl-CoA [8]. This pathway intersects with the metabolism of 3-methylglutaconic acid, which accumulates in several inborn errors of metabolism. DMHGA's production is regulated by the activity of methylglutaconyl-CoA hydratase, an enzyme that also demonstrates RNA-binding capabilities (designated AUH protein), suggesting potential regulatory roles beyond metabolism [8]. Accumulation of DMHGA and related metabolites occurs when downstream enzymatic reactions are impaired, as observed in:
Table 1: Metabolic Associations of 2,3-Dimethyl-3-hydroxyglutaric Acid
Metabolic Context | Associated Metabolites | Enzymatic Defects |
---|---|---|
Mitochondrial leucine catabolism | 3-Methylglutaconic acid, 3-Methylglutaric acid | Methylglutaconyl-CoA hydratase deficiency |
Energy metabolism disorders | Glutaric acid, 3-Hydroxyglutaric acid | Glutaryl-CoA dehydrogenase deficiency |
Respiratory chain dysfunction | Increased urinary 3-methylglutaconic acid | ATP synthase deficiencies |
The compound's accumulation often coincides with mitochondrial dysfunction, as evidenced by its association with disorders involving impaired oxidative phosphorylation and ATP production [8] [9].
DMHGA serves as a clinically significant biomarker for specific inborn errors of metabolism and acquired metabolic disturbances. In glutaric aciduria type I (GA1), caused by glutaryl-CoA dehydrogenase deficiency, DMHGA elevation occurs alongside glutaric acid and 3-hydroxyglutaric acid accumulation [5] [9]. Its detection in biological samples has diagnostic utility:
Table 2: Biomarker Applications of 2,3-Dimethyl-3-hydroxyglutaric Acid
Pathological Condition | Sample Type | Analytical Method | Clinical Utility |
---|---|---|---|
Glutaric Aciduria Type I (GA1) | Urine, Blood, CSF | GC-MS, Tandem MS | Diagnostic confirmation, Monitoring |
Cystic Fibrosis | Skin imprints | DI-HRMS | Non-invasive screening |
Mitochondrial Disorders | Urine | Organic acid analysis | Differential diagnosis |
Diagnostic challenges persist, particularly for "low excretor" phenotypes of GA1 where metabolite concentrations may not exceed screening thresholds, potentially leading to false-negative results [9].
Current scientific inquiry focuses on resolving several fundamental questions regarding DMHGA:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2